BenchChemオンラインストアへようこそ!

(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

nicotinic acetylcholine receptor electrophysiology Xenopus oocyte

(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one, commonly named N-methylcytisine or caulophylline, is a quinolizidine alkaloid belonging to the cytisine structural class. It occurs naturally in Ulex europaeus, Laburnum spp., and Sophora flavescens.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B8071377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN1CC2CC(C1)C3=CC=CC(=O)N3C2
InChIInChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10-/m0/s1
InChIKeyCULUKMPMGVXCEI-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylcytisine (Caulophylline) – Core Identity and Pharmacological Context for Research Procurement


(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one, commonly named N-methylcytisine or caulophylline, is a quinolizidine alkaloid belonging to the cytisine structural class. It occurs naturally in Ulex europaeus, Laburnum spp., and Sophora flavescens . The compound acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs) and is distinguished from its parent alkaloid cytisine by N-methyl substitution at the basic nitrogen, which alters its ionization, receptor pharmacology, and systemic toxicity profile in quantitatively defined ways [1][2].

Why Cytisine Cannot Replace N-Methylcytisine – Structural Basis for Divergent Pharmacology


Although N-methylcytisine and cytisine share the identical tricyclic quinolizidine scaffold and differ only by a single N-methyl group, this minimal structural change produces quantifiably distinct pharmacological behavior that precludes simple interchange. N-Methylation lowers the pKa from 7.92 (cytisine) to 7.04, altering the protonation state at physiological pH and reducing cationic receptor engagement [1]. Critically, the N-methyl group abolishes binding to a distinct nAChR subsite recognized by 14C-tubocurarine while retaining high affinity at the epibatidine-labeled site, demonstrating that the two compounds occupy non-identical receptor pharmacophores [2]. These differences propagate into measurable divergence in functional potency across nAChR subtypes, systemic toxicity, and cytochrome P450 interaction liability. The quantitative evidence below establishes that N-methylcytisine is not a simple potency-reduced cytisine congener but a pharmacologically distinct entity whose selection must be justified by specific experimental requirements.

N-Methylcytisine – Quantitative Differentiation Evidence Against Cytisine and Structural Analogs


Functional Potency at Recombinant Human nAChR Subtypes – N-Methylcytisine vs. Cytisine

N-Methylcytisine exhibits substantially lower functional potency than cytisine at heteromeric α4β2 and α4β4 nAChRs when assessed in identical experimental systems. At recombinant human α4β2 receptors expressed in Xenopus oocytes, N-methylcytisine shows an EC50 of 13 µM, whereas cytisine's EC50 at this subtype is reported in the range of 0.14–1.0 µM across multiple independent studies [1][2]. This represents an approximately 13- to 93-fold rightward potency shift. The divergence is even more pronounced at the homomeric α7 subtype, where N-methylcytisine's EC50 of 340 µM contrasts with cytisine's reported EC50 range of 10–30 µM—an 11- to 34-fold difference [1]. The N-methyl substitution therefore converts a relatively potent α4β2 partial agonist (cytisine) into a low-potency, broadly non-selective agonist across all three major neuronal nAChR subtypes [3].

nicotinic acetylcholine receptor electrophysiology Xenopus oocyte partial agonist

Differential nAChR Binding Site Discrimination – 14C-Tubocurarine Displacement Assay

A critical pharmacological distinction between N-methylcytisine and cytisine lies in their ability to compete with 14C-tubocurarine at the nAChR orthosteric binding site. Cytisine potently displaces 14C-tubocurarine with a Ki of 7 nM [1]. In contrast, N-methylcytisine produces no detectable displacement of 14C-tubocurarine at concentrations up to 0.1 mM, a >14,000-fold loss of affinity for this binding subsite [1]. N,N-Dimethylcytisine similarly fails to displace the radioligand. However, both cytisine and N-methylcytisine retain high affinity (KD ≈ 50 nM) when competing against 3H-labeled ligands at the epibatidine-binding conformation of the receptor in squid optical ganglia [1]. This demonstrates that N-methylation selectively eliminates binding to a tubocurarine-sensitive receptor conformation while sparing interaction with the epibatidine-sensitive state—a pharmacologically unique profile not shared by the parent compound.

radioligand binding nAChR orthosteric site binding site pharmacology competitive displacement

Acute Systemic Toxicity – LD50 Comparison of N-Methylcytisine, Cytisine, and Methylated Derivatives

N-Methylation of cytisine produces a substantial reduction in acute systemic toxicity in mice. In a direct comparative study, cytisine hydrochloride showed significantly greater lethality than caulophylline (N-methylcytisine) hydrogen iodide across intravenous and intraperitoneal routes [1]. Caulophylline hydrogen iodide was found to be one-fifth to one-tenth as toxic as cytisine, while the quaternary N,N-dimethyl derivative (caulophylline methiodide) was less than one-thirtieth as toxic [1]. Independent toxicological data confirm LD50 values of 21 mg/kg (i.v.) and 51 mg/kg (i.p.) for N-methylcytisine in mice [2]. The diminished toxicity is partially attributable to the lower pKa (7.04 vs. 7.92 for cytisine), which reduces the fraction of the active protonated (cationic) species at physiological pH [1].

acute toxicity LD50 safety margin in vivo toxicology

Ionization State and Its Pharmacological Consequences – pKa Comparison

The N-methyl substitution that distinguishes N-methylcytisine from cytisine produces a pKa shift from 7.92 to 7.04, a decrease of 0.88 log units [1]. At physiological pH 7.4, this difference translates to approximately 77% of cytisine molecules existing in the active protonated (cationic) form versus only 30% for N-methylcytisine—a 2.6-fold reduction in the fraction of receptor-active species [1]. The caulophylline cation was determined to be one-sixth to one-third as intrinsically active as the cytisine cation at nAChR-mediated responses, indicating that N-methylation impairs both the ionization-dependent availability of the active species and the intrinsic efficacy of the protonated form [1]. This dual attenuation mechanism is absent in cytisine derivatives that retain the secondary amine and undergo only pyridone-ring modifications.

pKa ionization protonation structure-activity relationship

Cytochrome P450 Drug Interaction Liability – N-Methylcytisine vs. Co-occurring Alkaloids

In a systematic in vitro evaluation of blue cohosh (Caulophyllum thalictroides) constituents, N-methylcytisine exhibited a notably restricted cytochrome P450 inhibition profile compared to co-occurring alkaloids. At 100 µM, N-methylcytisine weakly inhibited CYP3A4 only (32% inhibition), whereas the crude alkaloidal fraction produced >80% inhibition of CYP2C19, CYP3A4, CYP2D6, and CYP1A2 with IC50 values of 2–20 µg/mL [1]. In contrast, structurally related alkaloids including O-acetylbaptifolin, anagyrine, and lupanine inhibited multiple CYP isoforms with IC50 values of 2.5–50 µM [1]. An equimolar mixture of alkaloids exhibited a more pronounced inhibitory effect on all four CYP enzymes compared to any isolated alkaloid, indicating that N-methylcytisine's CYP interaction liability is among the lowest in its natural chemical context [1]. Separately, N-methylcytisine has been shown to activate the pregnane X receptor (PXR) and induce CYP3A4 expression in HepaRG cells, a property distinct from direct enzyme inhibition [2].

drug metabolism CYP450 inhibition drug-drug interaction hepatic metabolism

nAChR vs. mAChR Selectivity Window – Quantitative Selectivity Ratio

N-Methylcytisine demonstrates a quantifiably large selectivity window between nicotinic and muscarinic acetylcholine receptors. In competitive binding assays, the compound binds to nAChRs with an IC50 of 0.05 µM compared to an IC50 of 417 µM at muscarinic acetylcholine receptors (mAChRs), yielding a selectivity ratio of 8,340-fold in favor of nicotinic receptor engagement [1]. This selectivity profile is critical for experiments where muscarinic receptor activation would confound interpretation—for instance, in studies of nicotine-evoked neurotransmitter release, locomotor activity, or cognitive function where mAChR-mediated effects on smooth muscle, glandular secretion, or heart rate must be excluded. While a comparable selectivity ratio for cytisine at human receptors has not been reported in the same assay format, the available data for N-methylcytisine provide a directly applicable quantitative parameter for experimental design [1].

receptor selectivity muscarinic receptor off-target screening selectivity index

Optimal Application Scenarios for N-Methylcytisine Based on Quantitative Differentiation Evidence


Discriminating High-Sensitivity vs. Low-Sensitivity α4β2 nAChR Populations in Electrophysiology

N-Methylcytisine's EC50 of 13 µM at human α4β2 nAChRs places it in an experimentally useful potency range for distinguishing between high-sensitivity (HS) and low-sensitivity (LS) α4β2 receptor stoichiometries, which differ in agonist sensitivity by 10- to 100-fold. At concentrations of 1–10 µM, N-methylcytisine selectively activates the HS (α4)₂(β2)₃ conformation while sparing the LS (α4)₃(β2)₂ population, enabling stoichiometry-specific pharmacological dissection [1]. Cytisine, with its ~0.3–1 µM EC50 at α4β2, cannot achieve this resolution because it saturates both populations at concentrations required to observe differential activation. This application is directly supported by the potency data in Section 3, Evidence Item 1 [1].

In Vivo Neuropharmacology Requiring an Extended Therapeutic Window

The 5- to 10-fold lower acute toxicity of N-methylcytisine versus cytisine (LD50 21 mg/kg i.v. vs. a correspondingly lower value for cytisine) makes it the preferred cytisine scaffold for chronic or repeated-dosing in vivo studies in rodents [2]. This toxicity differential, documented in Section 3, Evidence Item 3, is particularly relevant for behavioral paradigms (e.g., nicotine self-administration, conditioned place preference, cognitive testing) where cumulative cholinergic toxicity can confound behavioral endpoints. Additionally, N-methylcytisine's weak and narrow CYP450 inhibition profile (CYP3A4 only, 32% at 100 µM) reduces the risk of pharmacokinetic drug interactions in polypharmacy experimental designs [3].

nAChR Binding Site Topography Mapping Using Conformation-Selective Probes

The unique pharmacological fingerprint of N-methylcytisine—high affinity for the epibatidine-labeled nAChR conformation (KD ≈ 50 nM) but complete loss of affinity for the tubocurarine-labeled conformation (>0.1 mM)—establishes it as a conformation-specific probe for mapping nAChR binding site topography [4]. When used in combination with cytisine (which binds both conformational states), N-methylcytisine enables differential labeling of receptor subpopulations. This application leverages the direct head-to-head binding data presented in Section 3, Evidence Item 2, and is particularly valuable for cryo-EM sample preparation where conformationally homogeneous receptor populations are required [4].

Chemical Biology Studies Requiring nAChR Agonism Without Muscarinic Interference

With an 8,340-fold selectivity ratio for nAChRs (IC50 0.05 µM) over mAChRs (IC50 417 µM), N-methylcytisine can be deployed at concentrations up to approximately 5 µM with the assurance that >99% of the observed effect is mediated through nicotinic rather than muscarinic receptor activation [5]. This selectivity, documented in Section 3, Evidence Item 6, is particularly important for studies in mixed neuronal/ganglionic preparations (e.g., superior cervical ganglion, myenteric plexus) where endogenous acetylcholine acts at both receptor classes. At 5 µM, N-methylcytisine achieves ~28% of maximal α4β2 nAChR activation while engaging <1.2% of mAChRs, providing a clean nicotinic pharmacological window [1][5].

Quote Request

Request a Quote for (1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.